molecular formula C6H4S2 B052689 Thieno[3,2-b]thiophene CAS No. 251-41-2

Thieno[3,2-b]thiophene

Cat. No. B052689
CAS RN: 251-41-2
M. Wt: 140.2 g/mol
InChI Key: VJYJJHQEVLEOFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[3,2-b]thiophene and its derivatives involves catalytic vapor-phase reactions, highlighting large-scale production methods. This compound can undergo bromine→lithium exchange reactions, leading to various disubstituted thieno[3,2-b]thiophenes through electrophilic quenching with suitable reagents. Techniques involve metallation, demonstrating the versatility of thieno[3,2-b]thiophene in synthetic chemistry (Fuller et al., 1997).

Molecular Structure Analysis

Molecular and electronic structure analyses of thieno[3,2-b]thiophene derivatives have been performed using various computational methods. These studies provide insights into the conformations, electronic transitions, and the effects of substituents on the molecule's properties. The research shows that thieno[3,2-b]thiophene frameworks can exhibit planarity and significant rotation around substituent bonds, influencing their electronic characteristics (Buemi, 1989).

Chemical Reactions and Properties

Thieno[3,2-b]thiophene's chemical reactivity has been explored in various studies. It serves as a core structure for conjugated organic opto-electronic materials, with research focusing on planarization through FeCl3 oxidative annulation and the synthesis of tetraaryl derivatives for potential applications in electronic devices (Hien & Lieu, 2016).

Physical Properties Analysis

The synthesis of thieno[3,2-b]thiophene-based liquid crystalline molecules and their characterization reveal the impact of alkyl substituent groups and mesogenic cores on phase transitions, optical, and electrochemical properties. These molecules exhibit smectic A phases, with their properties being significantly affected by structural variations (Dong et al., 2013).

Chemical Properties Analysis

The electrochemical behavior and bandgap modulation of thieno[3,4-b]thiophene derivatives have been investigated, showing that functionalization with aromatic and electron-withdrawing groups can adjust the HOMO and LUMO levels. These modifications result in polymers with low bandgaps, indicating their potential for applications in organic electronics (Park et al., 2010).

Scientific Research Applications

Safety And Hazards

Thieno[3,2-b]thiophene is not currently associated with any specific safety, health, or environmental regulations or legislation .

Future Directions

Thieno[3,2-b]thiophene has potential applications in the enhancement of power conversion efficiency for organic solar cells . It also has potential applications in the field of spintronics . The design and synthesis of new organic materials with good air and thermal stability as semiconductors, using a straightforward synthetic route, are being explored .

properties

IUPAC Name

thieno[3,2-b]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4S2/c1-3-7-6-2-4-8-5(1)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYJJHQEVLEOFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

94479-77-3
Record name Thieno[3,2-b]thiophene, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94479-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80179783
Record name Thieno(3,2-b)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[3,2-b]thiophene

CAS RN

251-41-2
Record name Thieno(3,2-b)thiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000251412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thieno(3,2-b)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thieno[3,2-b]thiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,970
Citations
U Zschieschang, F Ante, D Kälblein, T Yamamoto… - Organic …, 2011 - Elsevier
Organic thin-film transistors based on the vacuum-deposited small-molecule conjugated semiconductor dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) have been fabricated …
Number of citations: 196 www.sciencedirect.com
K Niimi, S Shinamura, I Osaka, E Miyazaki… - Journal of the …, 2011 - ACS Publications
A novel highly π-extended heteroarene with eight fused aromatic rings, dianthra[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DATT), was selectively synthesized via a newly developed …
Number of citations: 223 pubs.acs.org
H Bronstein, Z Chen, RS Ashraf, W Zhang… - Journal of the …, 2011 - ACS Publications
We report the synthesis and polymerization of a novel thieno[3,2-b]thiophene−diketopyrrolopyrrole-based monomer. Copolymerization with thiophene afforded a polymer with a …
Number of citations: 982 pubs.acs.org
K Niimi, MJ Kang, E Miyazaki, I Osaka… - Organic letters, 2011 - ACS Publications
A new straightforward synthesis of dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) derivatives from readily available 2-methoxynaphthalenes is described. Thus, newly …
Number of citations: 108 pubs.acs.org
E Lim, BJ Jung, HK Shim - Macromolecules, 2003 - ACS Publications
A new alternating polyfluorene copolymer, poly(9,9‘-dioctylfluorene-alt-thieno[3,2-b]thiophene) (PFTT), containing a thiophene-condensed thieno[3,2-b]thiophene moiety has been …
Number of citations: 257 pubs.acs.org
G Turkoglu, ME Cinar, A Buyruk, E Tekin… - Journal of Materials …, 2016 - pubs.rsc.org
Two novel D–A (donor–acceptor) and one D–A–D small molecules containing mesitylborane as an acceptor and triphenylamine as a donor, linked through a thieno[3,2-b]thiophene π-…
Number of citations: 60 pubs.rsc.org
ML Chabinyc, MF Toney, RJ Kline… - Journal of the …, 2007 - ACS Publications
Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene), PBTTT, is a semiconducting polymer that forms thin film transistors (TFTs) with high field effect mobility on silicon dioxide …
Number of citations: 426 pubs.acs.org
Y Li, SP Singh, P Sonar - Advanced Materials, 2010 - Wiley Online Library
A copolymer comprising 1, 4-diketopyrrolo [3, 4-c] pyrrole (DPP) and thieno [3, 2-b] thiophene moieties, PDBT-co-TT, shows high hole mobility of up to 0.94 cm 2 V− 1 s− 1 in organic thin…
Number of citations: 599 onlinelibrary.wiley.com
JH Kim, CE Song, BS Kim, IN Kang, WS Shin… - Chemistry of …, 2014 - ACS Publications
We designed and synthetized a new poly{4,8-bis((2-ethylhexyl)thieno[3,2-b]thiophene)-benzo[1,2-b:4,5-b′]dithiophene-alt-2-ethylhexyl-4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-…
Number of citations: 131 pubs.acs.org
JT Henssler, AJ Matzger - Organic Letters, 2009 - ACS Publications
An optimized synthetic methodology which allows for efficient and scalable access to the important fused-ring heterocycle thieno[3,2-b]thiophene and the first reported isolation of thieno[…
Number of citations: 82 pubs.acs.org

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